N-(Diphenylmethyl)-2,2-dimethoxyacetamide
Description
N-(Diphenylmethyl)-2,2-dimethoxyacetamide is an organic compound characterized by its unique structure, which includes a diphenylmethyl group attached to a 2,2-dimethoxyacetamide moiety
Properties
CAS No. |
62373-71-1 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-benzhydryl-2,2-dimethoxyacetamide |
InChI |
InChI=1S/C17H19NO3/c1-20-17(21-2)16(19)18-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,17H,1-2H3,(H,18,19) |
InChI Key |
MEIDORUWRRLGKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethyl)-2,2-dimethoxyacetamide typically involves the reaction of diphenylmethylamine with 2,2-dimethoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for better control over reaction conditions, leading to higher purity and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylmethyl)-2,2-dimethoxyacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, leading to the formation of diphenylmethylamine and 2,2-dimethoxyacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted amides or amines.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to alcohols or amines.
Hydrolysis: Diphenylmethylamine and 2,2-dimethoxyacetic acid.
Scientific Research Applications
N-(Diphenylmethyl)-2,2-dimethoxyacetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Diphenylmethyl)-2,2-dimethoxyacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylamine: A related compound with a similar diphenylmethyl group but lacking the 2,2-dimethoxyacetamide moiety.
2,2-Dimethoxyacetic Acid: Shares the 2,2-dimethoxyacetyl group but lacks the diphenylmethylamine component.
N-(Diphenylmethyl)-2-phenyl-4-quinazolinamine: Another compound with a diphenylmethyl group, used in different contexts.
Uniqueness
N-(Diphenylmethyl)-2,2-dimethoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
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